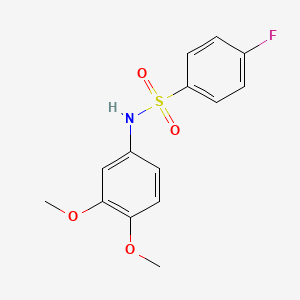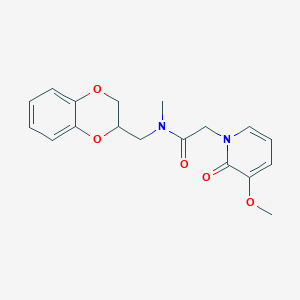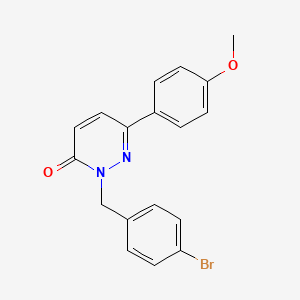
N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide and its analogs involves strategic incorporation of the dimethoxyphenyl and fluorobenzenesulfonyl groups. One approach involves the coupling of a dimethoxyphenylamine with a fluorobenzenesulfonyl chloride under conditions that promote the formation of the sulfonamide bond. This process requires careful selection of reagents and conditions to ensure the preservation of sensitive functional groups and to achieve high yields and purity of the desired product.
Molecular Structure Analysis
The molecular structure of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is characterized by the presence of both electron-donating (dimethoxyphenyl) and electron-withdrawing (fluorobenzenesulfonyl) groups. This combination influences the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets. Crystallographic studies of similar compounds provide insights into the intramolecular and intermolecular interactions that stabilize their structures, including hydrogen bonding and π-π interactions (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, leveraging the reactivity of both the sulfonamide and the aromatic systems. For example, the sulfonamide group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The presence of the fluorine atom and the dimethoxy groups can direct these reactions to specific positions on the aromatic rings, influencing the compound's chemical behavior and the synthesis of derivatives.
Physical Properties Analysis
The physical properties of N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The polar sulfonamide group and the polarizable aromatic system contribute to its interactions with solvents, affecting its solubility and potential formulation strategies for pharmaceutical applications. Analyzing closely related compounds provides insights into how structural variations impact these physical properties (Karakaya et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENSTQCLKNDAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226523 | |
| Record name | N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332354-60-6 | |
| Record name | N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332354-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethoxyphenyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)
![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5642670.png)
![3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5642685.png)
![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dimethoxybenzamide](/img/structure/B5642739.png)
![3,5-dimethyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5642743.png)
